molecular formula C9H8F2O2 B1358415 Methyl 2-(3,5-difluorophenyl)acetate CAS No. 210530-70-4

Methyl 2-(3,5-difluorophenyl)acetate

Cat. No.: B1358415
CAS No.: 210530-70-4
M. Wt: 186.15 g/mol
InChI Key: YBJMEHGTPXJXHZ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H8F2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

Methyl 2-(3,5-difluorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with methyltransferases, which are enzymes that catalyze the transfer of a methyl group to a substrate. These interactions are crucial for the modulation of biochemical pathways and can influence the activity of other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of specific metabolites that can further participate in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications can play a role in directing the compound to specific subcellular locations. This localization is essential for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3,5-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,5-difluorophenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluorophenylacetic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: 3,5-difluorophenylacetic acid and methanol.

    Reduction: 3,5-difluorophenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,5-difluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Methyl 2-(3,5-difluorophenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-(4-fluorophenyl)acetate: This compound has a single fluorine atom at the 4 position, which can lead to different reactivity and properties.

    Methyl 2-(3,5-dichlorophenyl)acetate: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s chemical behavior and applications.

    Methyl 2-(3,5-dimethylphenyl)acetate: The substitution of methyl groups instead of fluorine can affect the compound’s steric and electronic properties.

This compound is unique due to the presence of two fluorine atoms, which can enhance its stability and reactivity in certain chemical reactions.

Properties

IUPAC Name

methyl 2-(3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMEHGTPXJXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210530-70-4
Record name 210530-70-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution comprising 25 ml of acetyl chloride in 250 ml of methanol is prepared at 0° C., then, at ambient temperature, 25.5 g of 3,5-difluorophenylacetic acid are dissolved in this solution and the solution is left stirring at AT. The reaction is monitored by thin layer chromatography. After the starting material has disappeared, the medium is evaporated under reduced pressure and then the residue is dissolved in 250 ml of MTBE. The organic phase is washed three times with 100 ml of water, dried over MgSO4 and then evaporated to dryness under reduced pressure. 26.9 g of the expected compound are obtained.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5.0 g (29.1 mmol) of 3,5-difluorophenylacetic acid and a solution of 20 mL (80 mmol) of HCl in dioxane (4M) in 60 mL CH3OH was heated at reflux for 6 h. After cooling, the solution was concentrated and the residue poured into 200 mL of ether/ethyl acetate (1/1). The organic layer was washed with 20 mL of water, dried over Na2SO4 and concentrated to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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